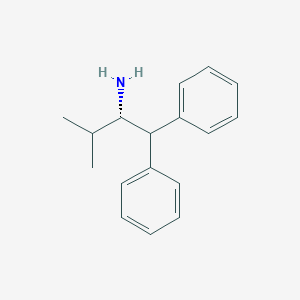
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Descripción general
Descripción
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (color, state of matter) and any notable physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Synthesis of Spiroborate Esters
- (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is utilized in the synthesis of spiroborate esters, which are significant in the production of chiral organoboranes and chiral alcohols. These compounds are important for catalysis and have applications in waste disposal and hazard alerts (Stepanenko et al., 2011).
Asymmetric Reduction of Aromatic Ketones
- The compound is used in the asymmetric reduction of prochiral aromatic ketones. This process yields aromatic secondary alcohols with high optical and chemical yields, showcasing its importance in organic synthesis (Itsuno et al., 1983).
Formation of Oxazaborines and Triazaborines
- In the formation of oxazaborines and triazaborines, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane plays a role. These compounds have potential applications in organometallic chemistry and materials science (Pešková et al., 2006).
Synthesis of Oxazolidinone Derivatives
- It is used in the synthesis of oxazolidinone derivatives, which are important in pharmaceutical chemistry. The cyclocarbonylation reaction involving this compound is significant for developing new medicinal compounds (Mancuso et al., 2018).
Solid State NMR Spectroscopy in Schiff Bases
- The compound is used in studying Schiff bases through solid-state NMR spectroscopy. This application is crucial for understanding the tautomeric forms and proton positions in complex organic molecules (Jaworska et al., 2010).
Synthesis of Tetra-Substituted Imidazoles
- It has been found effective as an organocatalyst in the synthesis of tetra-substituted imidazoles. This synthesis is notable for its high yield and environmental friendliness, contributing to green chemistry (Rana et al., 2018).
Polymer Modification and Fire-Proofing
- The compound is used as a polymer modifier, specifically in crosslinking copolymerization processes. It also serves as a synergist in fire-proofing agents for polyolefins, enhancing their fire resistance while minimizing impact on polymer properties (Xiao-don, 1999).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves identifying areas of ongoing or future research. It could include potential applications, unresolved questions about its properties, or new methods of synthesis.
Propiedades
IUPAC Name |
(2S)-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430808 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |
CAS RN |
233772-37-7 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



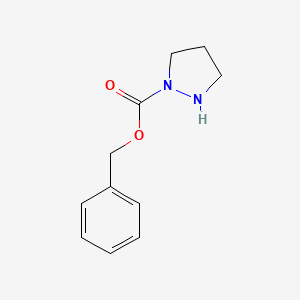
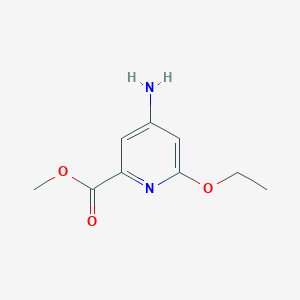
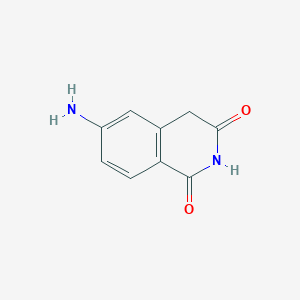
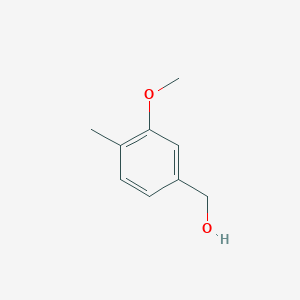
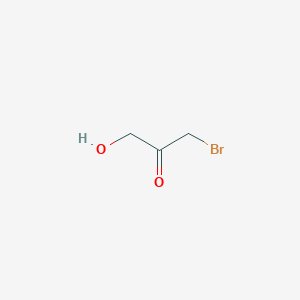
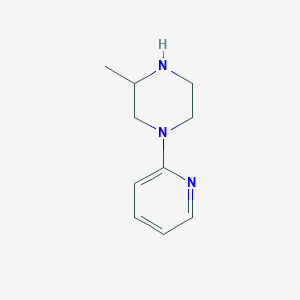
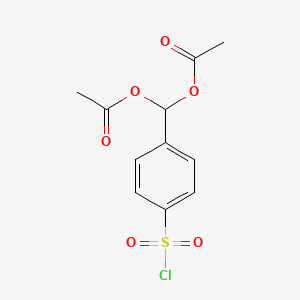
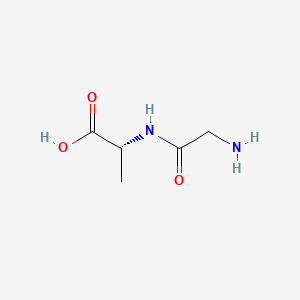
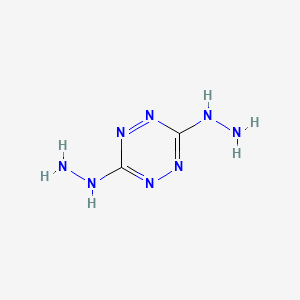
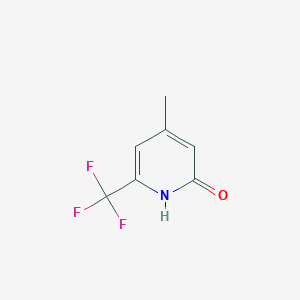
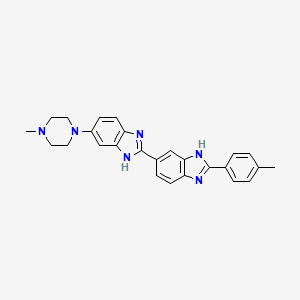

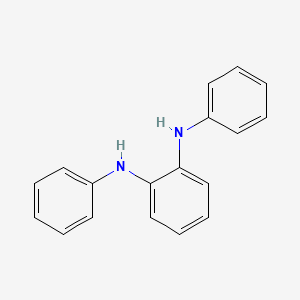
![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)